N-(2-Acetamidophenyl)-2-chloroacetamide
Overview
Description
Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid and have the general formula RCONH2 . They are used in a variety of applications, including as solvents and intermediates in the production of other chemicals .
Synthesis Analysis
The synthesis of acetamides typically involves the reaction of an amine with acetic anhydride or acetyl chloride . This process is known as acetylation .Molecular Structure Analysis
The molecular structure of acetamides is characterized by a carbonyl group (C=O) and an amide group (NH2) attached to the same carbon atom . The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Acetamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reaction with Grignard reagents . The exact reactions and their mechanisms can vary depending on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of acetamides can vary depending on their specific structure . They are typically solid at room temperature and have relatively high melting points . They are also generally soluble in water and organic solvents .Scientific Research Applications
Herbicidal Activity
N-(2-Acetamidophenyl)-2-chloroacetamide derivatives show significant potential as herbicides. Research by Weisshaar and Böger (1989) indicated that chloroacetamides like alachlor and metazachlor, which are structurally similar to N-(2-Acetamidophenyl)-2-chloroacetamide, inhibit fatty acid synthesis in green algae and are used to control weeds in various crops (Weisshaar & Böger, 1989). Similarly, Okamoto et al. (1991) synthesized N-(1-Arylethenyl)-2-chloroacetamides and found them to be effective against upland weeds (Okamoto et al., 1991).
Lipophilicity and Pharmacokinetics
Vastag et al. (2018) studied the lipophilicity and pharmacokinetics of N-(substituted phenyl)-2-chloroacetamides, demonstrating their potential as bioactive compounds (Vastag et al., 2018). Apostolov et al. (2015) also assessed the potential biological activity of these compounds, confirming their significant lipophilicity, which is a key factor in their biological activity (Apostolov et al., 2015).
Biodegradation Studies
Liu et al. (2020) conducted a study on the anaerobic biodegradation of acetochlor, another chloroacetamide herbicide, providing insights into the environmental fate and degradation pathways of similar compounds (Liu et al., 2020). This research is vital for understanding the environmental impact of chloroacetamide herbicides, including N-(2-Acetamidophenyl)-2-chloroacetamide.
Metabolism in Liver Microsomes
Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, revealing critical information on the metabolic pathways and potential toxicological profiles of these compounds (Coleman et al., 2000).
Synthesis and Characterization
Singh and Vedic (2015) synthesized a series of N-(4-(3-acetamidophenyl)thiazol-2-yl)-2 (substituted phenylamino)acetamide derivatives and evaluated their antimicrobial activity, providing an insight into the synthesis and potential applications of N-(2-Acetamidophenyl)-2-chloroacetamide derivatives (Singh & Vedic, 2015).
Mechanism of Action
The mechanism of action of acetamides can vary depending on their specific structure and the biological system in which they are acting . For example, acetaminophen, a well-known acetamide, is thought to exert its analgesic and antipyretic effects by inhibiting cyclooxygenase enzymes in the central nervous system .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-acetamidophenyl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(14)12-8-4-2-3-5-9(8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLFYYXYUGHITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651077 | |
Record name | N-(2-Acetamidophenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Acetamidophenyl)-2-chloroacetamide | |
CAS RN |
36819-74-6 | |
Record name | N-(2-Acetamidophenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.